![molecular formula C17H25N3O5 B561986 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate CAS No. 887406-71-5](/img/structure/B561986.png)
4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate
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Overview
Description
4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate is a product used for proteomics research . It is a sulfhydryl and carbohydrate reactive, heterobifunctional crosslinking reagent . The IUPAC name for this compound is tert-butyl N-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]carbamate .
Synthesis Analysis
The synthesis of a similar compound, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), was reported in a study . The synthesis involved five different steps, and the compounds at each step were analyzed using infrared spectroscopy. The structure of the final product was confirmed using NMR .Molecular Structure Analysis
The molecular formula of 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate is C17 H25 N3 O5, and it has a molecular weight of 351.40 . Further details about the position of different types of carbons and protons in the molecular structure would require more specific studies .Chemical Reactions Analysis
As a heterobifunctional crosslinking reagent, this compound can cross-link both a sulfhydryl group and a free amine group . This makes it useful for sequential conjugation to minimize polymerization .Scientific Research Applications
Sequential Conjugation
This compound is useful for sequential conjugation to minimize polymerization, which is crucial in the synthesis of complex biomolecules .
Enzyme Labeling
It serves as a heterobifunctional reagent for enzyme labeling of antibodies and antibody fragments, reacting with primary amines and sulfhydryl groups .
Palladium-Catalyzed Synthesis
The tert-butyl carbamate moiety has been used in palladium-catalyzed synthesis of N-Boc-protected anilines , which are valuable intermediates in pharmaceutical chemistry .
Synthesis of Tetrasubstituted Pyrroles
It has been utilized in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position, which are important in medicinal chemistry .
Pyrazole Derivatives Synthesis
A synthetic route involving this compound has been developed for tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate from 1-methyl-1H-pyrazol-5-amine, which is significant in the development of new pharmaceuticals .
Novel Triazinoindole Derivatives
The compound has facilitated the introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to structurally novel derivatives important for chemical research .
One-Pot Two-Step Synthesis
An efficient one-pot two-step synthesis method using this compound has been reported for 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine , showcasing its versatility in organic synthesis .
Crosslinking Reagent
Lastly, it acts as a sulfhydryl and carbohydrate reactive heterobifunctional crosslinking reagent , which is essential in proteomics research .
Mechanism of Action
Future Directions
The future directions for the use of 4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate could include further exploration of its potential in proteomics research . Its ability to cross-link sulfhydryl and carbohydrate groups could be particularly useful in studying protein structure and function .
properties
IUPAC Name |
tert-butyl N-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)19-18-15(23)12-6-4-11(5-7-12)10-20-13(21)8-9-14(20)22/h8-9,11-12H,4-7,10H2,1-3H3,(H,18,23)(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAFRXODZHURMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652622 |
Source
|
Record name | tert-Butyl 2-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carbonyl}hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Maleimidomethyl)cyclohexane-1-carbonyl-1-(tert-butyl)carbazate | |
CAS RN |
887406-71-5 |
Source
|
Record name | tert-Butyl 2-{4-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]cyclohexane-1-carbonyl}hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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